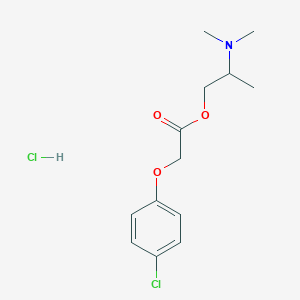![molecular formula C19H21N5O2 B5961015 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5961015.png)
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide is a complex organic compound that features a unique combination of isoquinoline, imidazole, and oxazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and imidazole intermediates, which are then coupled with an oxazole derivative under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction may produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxyphenyl)ethanone
- 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxyphenyl)ethanone
- 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-phenylethanone
Uniqueness
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide is unique due to its specific combination of isoquinoline, imidazole, and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23-9-7-20-17(23)10-21-19(25)16-13-26-18(22-16)12-24-8-6-14-4-2-3-5-15(14)11-24/h2-5,7,9,13H,6,8,10-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEVZKTYFPNBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC(=O)C2=COC(=N2)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5960934.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5960942.png)

![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(6-methyl-2-pyridinyl)methyl]acetamide](/img/structure/B5960950.png)
![N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5960964.png)
![[1-({1-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5960965.png)
![7,8-dimethoxy-1-methyl-5-(2-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5960971.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5960985.png)
![7-(4-isopropylbenzyl)-2-[3-(2-pyrazinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5960991.png)
![2-methyl-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B5960996.png)

![2-[1-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B5961004.png)
![2-[4-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5961011.png)
![N-cyclohexyl-N'-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}urea](/img/structure/B5961040.png)
